Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate
Description
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a methyl ester group at position 3 and an isopropyl substituent at position 2 of the pyrrolidine ring. Its hydrochloride form has been documented with the CAS number 1808663-80-0 . The ester functionality enhances its solubility in organic solvents, while the isopropyl group introduces steric effects that may influence conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMWZFYLHQWVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted amine with a suitable ester precursor under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
It appears there may be some confusion regarding the name of the compound. The query asks for information on "Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate," but the search results largely discuss "Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride." These are related but distinct compounds. This article will focus on the applications of Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, given the available search results.
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral derivative of pyrrolidine that is characterized by a propan-2-yl group at the second position and a carboxylate functional group at the third position. The stereochemistry of the compound is crucial for its biological activity.
Pharmaceutical Development
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can be used as a building block for pharmaceutical development due to its unique molecular structure and biological properties.
Organic Synthesis and Medicinal Chemistry The compound's applications in organic synthesis and medicinal chemistry are considered essential.
Pharmacological Agent It has been studied for its potential as a pharmaceutical agent because it can interact with biological targets. Its specific stereochemistry (2S,3R) may influence its affinity for receptors or enzymes, affecting its efficacy and safety profile in therapeutic contexts. Similar compounds have exhibited neuroprotective properties and may be involved in modulating neurotransmitter systems.
Biological Targets Studies have examined the interactions of methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride with various biological targets. Such studies are crucial for understanding its pharmacological profile and potential therapeutic uses.
Related Compounds
Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride shares structural similarities with other compounds in the pyrrolidine family.
Comparable Compounds :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl pyrrolidine-3-carboxylate hydrochloride | Pyrrolidine ring with carboxylic acid | More basic structure; lacks propan-2-yl group |
| Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride | Chiral center at 2-position | Different stereochemistry; impacts biological activity |
| 3-Hydroxypyrrolidine-2-carboxylate hydrochloride | Hydroxyl group at 3-position | Additional functional group alters reactivity |
These comparisons highlight the uniqueness of methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride in terms of its stereochemistry and potential biological interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Research on Pyrrolidines
While not specific to Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, research on other pyrrolidine derivatives provides context for its potential applications:
- Neuraminidase Inhibitors A study of α- and β-amino acids led to the discovery of a pyrrolidine that acts as a neuraminidase inhibitor .
- Preparation of Pyrrolidine-3-carboxylic acids Pyrrolidine-3-carboxylic acids are useful as starting materials or intermediates for the preparation of pharmaceutically active compounds, especially for compounds that are useful for the treatment of central nervous system disorders .
- Arginase Inhibitors Arginase (ARG) is a binuclear manganese-containing metalloenzyme that can convert L-arginine to L-ornithine and urea and plays a key role in the urea cycle .
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular processes .
Comparison with Similar Compounds
Methyl 2-(4-Cyanophenyl)Pyrrolidine-3-Carboxylate (CAS 2355624-16-5)
This compound replaces the isopropyl group with a 4-cyanophenyl moiety. The aromatic cyanophenyl group introduces π-π stacking capabilities and electronic effects (via the electron-withdrawing cyano group) that are absent in the isopropyl-substituted analogue. These differences likely alter solubility (e.g., reduced lipophilicity compared to the isopropyl variant) and reactivity (e.g., susceptibility to nucleophilic attack at the cyano group) .
Methyl 2-[2-(Benzyloxycarbonylamino)-Propan-2-yl]-5-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylate
Unlike the target compound, it incorporates a fused pyrimidine ring, which enhances planarity and enables extended hydrogen-bonding networks in the crystal lattice . Such structural complexity may confer distinct pharmacological properties, such as improved binding affinity in enzyme inhibition.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The pyrimidine-pyrrolidine hybrid () forms intramolecular O–H⋯O hydrogen bonds, stabilizing its V-shaped conformation. Such interactions influence melting points, solubility, and stability.
Biological Activity
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate, a chiral compound with the molecular formula CHNO and a molecular weight of approximately 183.25 g/mol, has garnered significant attention for its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a propan-2-yl substituent at the second position and a carboxylate functional group at the third position. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 183.25 g/mol |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Neuroprotective Effects : Similar compounds have shown potential in modulating neurotransmitter systems, which may contribute to neuroprotective properties.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine can exhibit anticancer properties. For instance, compounds structurally related to this compound have demonstrated activity against human lung adenocarcinoma cell lines (A549) in vitro .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The unique structural features allow for specific binding affinities to receptors and enzymes, which can modulate their activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The synthetic pathways often include:
- Formation of the pyrrolidine ring.
- Introduction of the propan-2-yl group.
- Addition of the carboxylate functional group.
These steps are crucial for producing the compound with the desired stereochemistry and biological activity.
Neuroprotective Properties
A study highlighted that similar pyrrolidine derivatives could influence neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.
Anticancer Activity Assessment
In vitro studies involving A549 cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The viability assays indicated a dose-dependent response, emphasizing its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | Enzyme interactions | Potential for receptor binding studies |
| Methyl 5-oxopyrrolidine derivatives | Anticancer activity | Showed variable efficacy in A549 cells |
| Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine | Antimicrobial properties | Explored for pharmacological applications |
Q & A
Q. What are the key synthetic routes for Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions, often involving condensation, cyclization, and functional group modifications. For example, describes a three-step synthesis using reagents like 2,3-difluorobenzaldehyde and 4-bromo-2-iodoaniline, with intermediates purified via column chromatography. Characterization typically employs NMR, HPLC, and X-ray crystallography. For instance, reports a crystal structure (monoclinic, P2₁/n space group, a = 10.540(2) Å, b = 12.927(3) Å, c = 13.751(3) Å, β = 109.74(3)°) refined using SHELXL-97 .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using instruments like the Bruker SMART CCD diffractometer, with absorption corrections via SADABS. Refinement employs SHELX programs (e.g., SHELXL-97), achieving low R factors (e.g., R = 0.035 in ). Structural parameters, such as hydrogen bonding (O—H⋯O, N—H⋯O) and dihedral angles (e.g., 43.1° between aromatic rings), are analyzed to confirm molecular conformation .
Q. What spectroscopic methods validate the compound’s purity and stereochemistry?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and connectivity. For stereochemical analysis, circular dichroism (CD) or chiral HPLC may be used. highlights deviations in methyl ester group conformation (C—N—C—C torsion angle = 5.49(15)°), validated via crystallography .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Diastereoselective synthesis (e.g., ) employs chiral auxiliaries or catalysts to bias stereochemical outcomes. For pyrrolidine derivatives, reaction conditions (solvent polarity, temperature) and steric effects from substituents (e.g., propan-2-yl groups) influence selectivity. Computational modeling (DFT) predicts transition states to optimize conditions .
Q. What computational tools analyze crystal packing and intermolecular interactions?
Mercury ( ) visualizes hydrogen-bonding networks and void spaces. For example, in , molecules form chains along the b-axis via N—H⋯O bonds. Graph-set analysis ( ) classifies interaction patterns (e.g., C(6) chains for helical packing), aiding in understanding crystallization behavior .
Q. How are data contradictions resolved between spectroscopic and crystallographic results?
Discrepancies (e.g., unexpected NMR shifts vs. XRD data) may arise from dynamic effects (e.g., rotamers in solution). High-resolution crystallography ( ) and variable-temperature NMR clarify static vs. dynamic disorder. SHELXL refinement flags outliers (e.g., high wR values) for manual correction .
Q. What role do hydrogen bonds play in stabilizing the compound’s solid-state structure?
Intramolecular O—H⋯O bonds (2.65 Å in ) reduce conformational flexibility, while intermolecular N—H⋯O interactions (3.12 Å) drive 1D chain formation. Hydrogen-bonding motifs are quantified using Etter’s graph-set theory ( ), revealing supramolecular architectures critical for stability .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
